
2-Benzyloxy-6-bromotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyloxy-6-bromotoluene is a chemical compound with the linear formula C14H13BrO . It is related to bromotoluenes, which are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .
Synthesis Analysis
2-Benzyloxy-1-methylpyridinium triflate, a neutral organic salt, has been identified as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This reagent can be used to synthesize compounds like this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13BrO .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can be used with organoboron reagents, such as this compound, to form new compounds .作用機序
Target of Action
The primary target of 2-Benzyloxy-6-bromotoluene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction . As shown in the reaction mechanism, benzyl alcohol first reacts with sodium hydroxide to yield sodium benzyloxide . Then, sodium benzyloxide reacts with the compound to form an active species .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The chemical kinetics of the reaction depends on the amount of catalyst, amount of sodium hydroxide, effect of phase-transfer catalysts, volume of benzyl alcohol, and temperature on the transformation of the reaction .
Result of Action
The result of the action of this compound is the successful synthesis of sodium 4-benzyloxybenzyloxide . This compound is formed by reacting the compound with sodium hydroxide and a phase transfer catalyst system under microwave irradiation .
Action Environment
The action environment of this compound involves the use of a phase transfer catalyst system and microwave irradiation . The major advantages of the phase transfer catalysis technique for preparing ethers are higher reaction rate, low energy requirement, selectivity, and hydrophilic conditions . The reaction is more common under microwave irradiation rather than conventional temperatures .
実験室実験の利点と制限
The main advantage of using 2-Benzyloxy-6-bromotoluene in lab experiments is its unique properties, which make it a useful building block in the synthesis of various organic compounds. However, the synthesis of this compound can be challenging, and the yield of the reaction can be low, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-Benzyloxy-6-bromotoluene in scientific research. One potential area of research is the development of new synthetic routes to improve the yield of the reaction. Another area of research is the synthesis of new ligands and catalysts using this compound as a starting material. Additionally, the potential applications of this compound in materials science and other fields of research should be explored further.
Conclusion:
In conclusion, this compound is a useful compound in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
合成法
The synthesis of 2-Benzyloxy-6-bromotoluene involves the reaction of 2-bromo-6-nitrotoluene with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions and requires careful monitoring to ensure the desired product is obtained. The yield of the reaction is dependent on various factors such as the reaction temperature, reaction time, and the concentration of the reactants.
科学的研究の応用
2-Benzyloxy-6-bromotoluene has been widely used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a starting material for the synthesis of various ligands, which have potential applications in catalysis and other chemical processes.
生化学分析
Biochemical Properties
The biochemical properties of 2-Benzyloxy-6-bromotoluene are not fully understood due to the limited available data. It is known that bromotoluenes, which this compound is a derivative of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the bromotoluene derivative and the biomolecules it interacts with .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that bromotoluenes can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
特性
IUPAC Name |
1-bromo-2-methyl-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACXRVHVRUBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

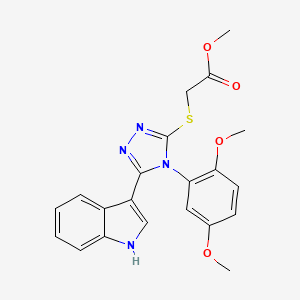
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)
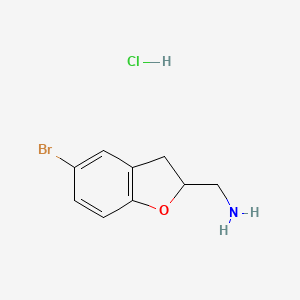
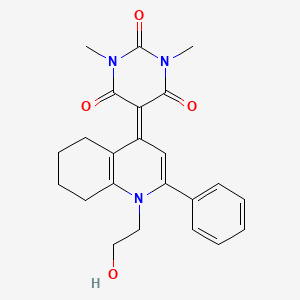
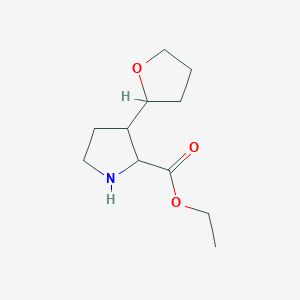
![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)
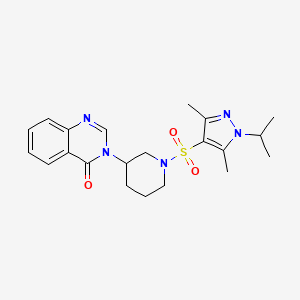
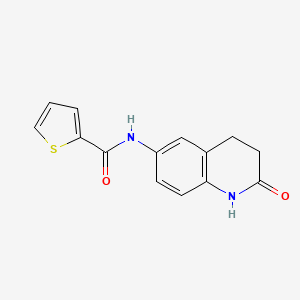
![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)
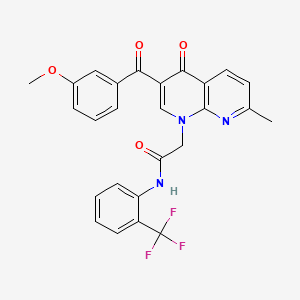
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)

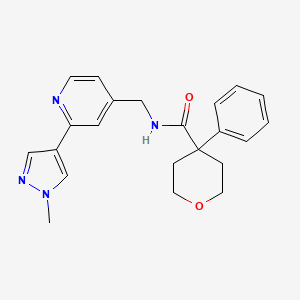
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)